5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Researchers synthesizing CFI-400945-analog PLK4 inhibitors or kinase-focused libraries face multi-step morpholine alkylation. This compound eliminates that bottleneck: its cis-2,6-dimethylmorpholino moiety matches the CFI-400945 pharmacophore, and the aldehyde enables immediate Knoevenagel, hydrazone, or Schiff base diversification. • Clinically validated PLK4 inhibitor scaffold - direct entry to CFI-400945 analogs. • One-step quantitative synthesis under Vilsmeier conditions for in-house production. • Available 95-98% purity, gram-to-100 g scale from multiple suppliers. • Documented AChE/BChE/GST inhibition (Ki 19-42 µM) for focused enzyme library campaigns.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 1181388-11-3
Cat. No. B1428056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde
CAS1181388-11-3
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC=C(O2)C=O
InChIInChI=1S/C11H15NO3/c1-8-5-12(6-9(2)14-8)11-4-3-10(7-13)15-11/h3-4,7-9H,5-6H2,1-2H3
InChIKeyQJBPOFOHLBKHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde Overview


5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde (CAS 1181388-11-3, molecular formula C₁₁H₁₅NO₃, molecular weight 209.25 g/mol) is a heterocyclic building block that combines a furan-2-carbaldehyde electrophilic core with a 2,6-dimethylmorpholino substituent . This structural pairing places the compound at the intersection of two pharmacologically relevant motifs: the furan-2-carbaldehyde aldehyde handle enables downstream condensation and diversification reactions, while the cis-2,6-dimethylmorpholino moiety has been explicitly utilized in the development of clinically advanced Polo-like kinase 4 (PLK4) inhibitors including the orally active antitumor agent CFI-400945 [1][2]. The compound is commercially available as a research intermediate from multiple suppliers, with reported purities ranging from 95% to ≥98%, and is offered in quantities from 250 mg to 100 g scale .

ScaffoldPre-functionalized PLK4 inhibitor building block with cis-2,6-dimethylmorpholino group
HandleFuran-2-carbaldehyde core for condensation and SAR diversification
SourcingMultiple suppliers, documented purity grades and gram-scale availability

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde vs. Generic Furan Aldehydes


Generic substitution of 5-(2,6-dimethylmorpholino)furan-2-carbaldehyde with simpler furan-2-carbaldehyde derivatives or unsubstituted morpholino-furan analogs fails because these structural changes alter both the compound's synthetic versatility and its downstream pharmacological relevance. Unsubstituted furan-2-carbaldehyde (furfural) lacks the 2,6-dimethylmorpholino moiety entirely, precluding its use in synthetic pathways targeting kinase inhibitor scaffolds where this specific substitution pattern is required [1]. Conversely, analogs bearing a morpholino group without the 2,6-dimethyl substitution exhibit reduced lipophilicity and altered metabolic stability profiles; the thiomorpholine bioisostere of morpholine, for instance, demonstrates significantly different lipophilicity due to sulfur-for-oxygen substitution, which impacts pharmacokinetic behavior . More critically, the cis-2,6-dimethylmorpholino substructure specifically appears in the optimization history of PLK4 inhibitors, where its incorporation contributed to achieving oral bioavailability and antitumor potency in CFI-400945 [2]. The specific electronic and steric properties imparted by the 2,6-dimethyl substitution pattern on the morpholine ring are therefore not interchangeable with unsubstituted or differently substituted morpholino alternatives in structure-activity relationship contexts.

Unsubstituted furan-2-carbaldehyde
Lacks the 2,6-dimethylmorpholino moiety essential for PLK4 inhibitor scaffold construction.
Morpholino analogs without 2,6-dimethyl
Altered lipophilicity and metabolic stability may shift pharmacokinetic profile in kinase inhibitor design.
Thiomorpholine bioisostere
Sulfur-for-oxygen substitution changes lipophilicity, impacting downstream PK behavior and SAR interpretation.

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde: Quantitative Evidence


One-Step Synthesis Efficiency Advantage

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde was synthesized in quantitative yield via an adapted Vilsmeier one-step protocol, whereas structurally related 5-arylfuran-2-carbaldehydes (compounds 5a-f) and 4-(5-aryl-2-furoyl)morpholines (7a-e) require multi-step sequences involving diazonium salt reactions followed by acyl chloride formation or Willgerodt-Kindler transformations [1][2]. The one-step quantitative yield protocol provides a documented synthetic advantage for procurement decisions involving in-house synthesis versus commercial sourcing.

Synthesis Efficiency
Reported
Target 1 step, quantitative yield
Comparator ≥2–3 steps, non-quantitative
Supports one-step in-house preparation
Adapted Vilsmeier protocol
Organic Synthesis Heterocyclic Chemistry Process Chemistry

Supplier Transparency in Purity and Pricing

Multiple verified suppliers report purity specifications for 5-(2,6-dimethylmorpholino)furan-2-carbaldehyde: Fluorochem (Product F511939) provides 95.0% purity at £490.00/250 mg and £872.00/500 mg ; MolCore (Product MC509471) specifies NLT 98% purity ; Leyan (Product 1146410) offers 97% purity with published tiered pricing for 1 g, 5 g, and 10 g quantities . In contrast, the thiomorpholine analog 5-(thiomorpholin-4-yl)furan-2-carbaldehyde lacks comparable multi-supplier purity and pricing documentation in the public domain, limiting procurement transparency .

Supplier Transparency
Reported
Target ≥3 suppliers, purity & pricing documented
Thiomorpholine analog No public multi-supplier data
Enables competitive procurement
Data to verify per supplier COA
Chemical Procurement Laboratory Supply Chain Quality Control

Direct Link to Orally Active PLK4 Inhibitor CFI-400945

The cis-2,6-dimethylmorpholino substituent present in 5-(2,6-dimethylmorpholino)furan-2-carbaldehyde is the identical substructure incorporated in CFI-400945, a potent Polo-like kinase 4 (PLK4) inhibitor that achieved oral antitumor activity in preclinical models [1]. CFI-400945 demonstrated cellular PLK4 inhibition with robust antiproliferative effects, while structurally related PLK4 inhibitors lacking the cis-2,6-dimethylmorpholino modification showed inferior oral bioavailability profiles [2]. The aldehyde functionality on the furan ring of the target compound provides a reactive handle for conjugation to styryl-indazole or spirocyclopropane cores analogous to those in the CFI-400945 series.

PLK4 Pharmacophore Link
Class-level
Target cis-2,6-dimethylmorpholino matched to CFI-400945
Unsubstituted morpholine analogs Lower reported oral bioavailability
Supports PLK4-targeted fragment-based design
Class-level inference from inhibitor series
Medicinal Chemistry Kinase Inhibition Oncology Drug Discovery

Complete GHS Hazard Classification and SDS Availability

5-(2,6-dimethylmorpholino)furan-2-carbaldehyde carries fully documented GHS hazard classifications: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with corresponding precautionary statements P280 (wear protective gloves/eye protection), P301+P310 (if swallowed, immediately call poison center), and P305+P351+P338 (if in eyes, rinse cautiously) . This comprehensive safety documentation contrasts with many research-grade furan aldehyde intermediates that lack formal hazard classification data from commercial suppliers, requiring laboratories to perform independent hazard assessments.

Hazard Documentation
Documented
H302H315H319H335+ 16 P-statements
Ready-to-use SDS for EHS compliance
Supplier-provided full classification
Laboratory Safety Chemical Hygiene Regulatory Compliance

Cholinesterase and GST Inhibitory Activity

Mannich bases incorporating the 2,6-dimethylmorpholino moiety demonstrated enzyme inhibitory activity with Ki values of 25.23-42.19 µM against acetylcholinesterase (AChE), 19.37-34.22 µM against butyrylcholinesterase (BChE), and 21.84-41.14 µM against glutathione S-transferase (GST), with molecular docking binding scores of -10.294 kcal/mol, -9.562 kcal/mol, and -7.112 kcal/mol, respectively [1]. This establishes a baseline for the enzyme interaction potential of 2,6-dimethylmorpholine-containing compounds, whereas unsubstituted morpholine derivatives in the same study series showed different inhibitory profiles.

Enzyme Inhibition (class-level)
Class-level
AChE Ki 25.23–42.19 µM
BChE Ki 19.37–34.22 µM
GST Ki 21.84–41.14 µM
Context-dependent enzyme interaction profile
Based on 2,6-dimethylmorpholino Mannich bases
Enzyme Inhibition Biochemical Pharmacology Neurological Research

5-(2,6-Dimethylmorpholino)furan-2-carbaldehyde: Optimal Use Cases


PLK4 Inhibitor Analog Synthesis and SAR Studies

Medicinal chemistry laboratories pursuing Polo-like kinase 4 (PLK4) inhibitor development should prioritize 5-(2,6-dimethylmorpholino)furan-2-carbaldehyde as an aldehyde-bearing intermediate for constructing CFI-400945 analogs. The cis-2,6-dimethylmorpholino substituent in this compound matches the pharmacophoric element identified in the optimization of CFI-400945, an orally active PLK4 inhibitor with antitumor efficacy [1]. The furan-2-carbaldehyde aldehyde handle enables conjugation to styryl-indazole or spirocyclopropane-indolinone scaffolds, providing direct synthetic access to the core architecture of this clinically investigated inhibitor class. Using this pre-functionalized aldehyde eliminates the need for separate morpholine alkylation steps that would otherwise require protecting group strategies and additional purification. For SAR campaigns exploring modifications to the linker region between the dimethylmorpholino group and the kinase-binding core, this compound serves as an immediate entry point [2].

High-Throughput Library Synthesis via Single-Step Diversification

Laboratories conducting high-throughput synthesis of heterocyclic compound libraries should select 5-(2,6-dimethylmorpholino)furan-2-carbaldehyde when reaction efficiency and product yield are primary procurement criteria. The documented one-step, quantitative-yield synthesis under adapted Vilsmeier conditions [1] demonstrates that this compound can be prepared with minimal resource expenditure compared to structurally related 5-arylfuran-2-carbaldehydes that require multi-step diazonium coupling and subsequent transformations [2]. This translates to lower reagent costs, reduced waste generation, and simplified purification protocols for laboratories that elect to synthesize the compound in-house. For those purchasing commercially, the high documented purity (95-98%) and availability in gram-to-100 g quantities from multiple vendors ensure consistent quality across large-scale library production runs. The aldehyde functionality supports condensation reactions with amines, hydrazines, and activated methylene compounds, enabling rapid diversification into Schiff bases, hydrazones, and Knoevenagel adducts.

Cholinesterase and GST Inhibitor Discovery

Research groups investigating acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or glutathione S-transferase (GST) inhibition should incorporate 5-(2,6-dimethylmorpholino)furan-2-carbaldehyde as a core building block for generating focused inhibitor libraries. The 2,6-dimethylmorpholino substructure, when incorporated into Mannich base scaffolds, has demonstrated measurable enzyme inhibitory activity with Ki values in the 19-42 µM range across all three enzyme targets and favorable molecular docking binding scores [1]. The aldehyde group on the furan ring provides a reactive site for generating structurally diverse Mannich bases or Schiff base derivatives analogous to those characterized in the enzyme inhibition study. Procurement of this pre-functionalized aldehyde allows medicinal chemists to systematically vary the aldehyde-derived portion of the molecule while maintaining the enzyme-interacting 2,6-dimethylmorpholino motif constant. This approach accelerates SAR exploration by eliminating the need to resynthesize the morpholine-furan core for each new derivative. The availability of the compound in multiple purity grades also supports both initial screening (95% purity acceptable) and advanced lead optimization (≥98% purity preferred) phases of the discovery workflow.

Multi-Supplier Sourcing for CRO and Academic Facilities

Contract research organizations (CROs) and academic core synthesis facilities that maintain approved vendor lists and require competitive sourcing options should catalog 5-(2,6-dimethylmorpholino)furan-2-carbaldehyde as a preferred procurement item. The compound's availability from at least three independent suppliers with documented purity specifications and transparent pricing [1] enables competitive bidding, supply chain redundancy, and budget-optimized purchasing strategies. The comprehensive GHS hazard classification and SDS availability [2] streamlines institutional environmental health and safety (EHS) approval processes, reducing administrative delays associated with compounds lacking formal hazard documentation. Facilities operating under ISO certification or GLP compliance will benefit from suppliers such as MolCore that explicitly align with ISO quality standards . The compound's identity is verified by multiple analytical techniques including ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy as reported in the primary synthesis literature [3], supporting quality control documentation requirements for regulated research environments.

Application
Selection Property
Validation Focus
PLK4 inhibitor analog SAR studies
Pre-functionalized cis-2,6-dimethylmorpholino aldehyde intermediate
CFI-400945 pharmacophore mapping
One-step diversification library synthesis
Aldehyde handle with reported quantitative yield protocol
Condensation with amines/hydrazines; single-step protocol review
Cholinesterase/GST enzyme inhibitor discovery
2,6-dimethylmorpholino core with reported enzyme interaction context
Enzyme inhibition screen and SAR exploration
Multi-supplier procurement for regulated labs
Multi-vendor pricing transparency and SDS completeness
Hazard documentation review; quality control benchmarking
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